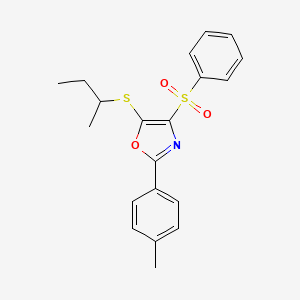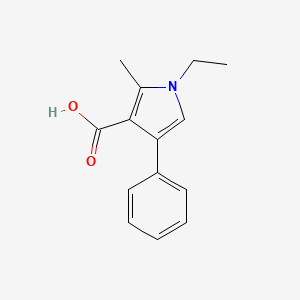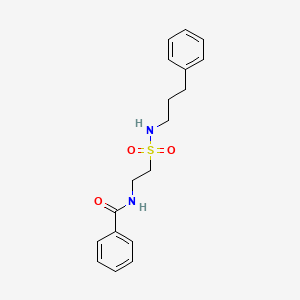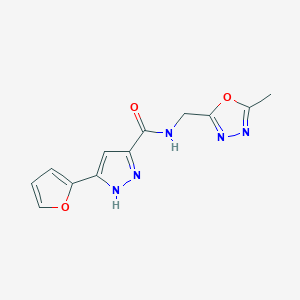
3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine” consists of a pyridazine ring substituted with a methyl group at the 3-position and a ((1-(methylsulfonyl)piperidin-4-yl)oxy) group at the 6-position.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that pyridazine derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .
Scientific Research Applications
Synthesis and Biological Activity of Heterocyclic Compounds
Synthesis of New Heterocycles : Research has demonstrated the synthesis of various new heterocycles based on sulfonamide and piperazine structures. These compounds have been explored for their potential as antimicrobial agents, highlighting their significance in the development of new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002), (Azab, Youssef, & El-Bordany, 2013).
Antibacterial Evaluation : The novel heterocyclic compounds, especially those containing a sulfonamido moiety, have been evaluated for their antibacterial activities. This underscores the potential of these molecules in addressing the need for new antibiotics to combat resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Chemical Transformations and Reactivity : Studies have explored the alkaline cleavage and reactivity of compounds related to pyrazoline and pyridazine, leading to the formation of various heterocyclic products. Such research illuminates the versatility of these compounds in synthetic organic chemistry, enabling the creation of a wide array of molecular structures for further study (Lempert-Sre´ter & Lempert, 1975).
Development of Antimicrobial and Antimalarial Agents : The synthesis of bioactive sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties has been carried out. These compounds have been screened for their in vitro antimicrobial activity against various bacteria, as well as for antifungal and antimalarial activities, showcasing their potential in medicinal chemistry (Bhatt, Kant, & Singh, 2016).
Properties
IUPAC Name |
3-methyl-6-(1-methylsulfonylpiperidin-4-yl)oxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-9-3-4-11(13-12-9)17-10-5-7-14(8-6-10)18(2,15)16/h3-4,10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBOFMBZUHDXLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)



![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)
![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)


